molecular formula C28H19Cl2NO3 B11688239 (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one

Cat. No.: B11688239
M. Wt: 488.4 g/mol
InChI Key: SZTQJMROVGFZJD-XDJHFCHBSA-N
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Description

(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a furan ring, a pyrrolidinone ring, and various substituted phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Substitution reactions: Introduction of the 2,5-dichlorophenyl group to the furan ring using halogenation reactions.

    Formation of the pyrrolidinone ring: This involves the cyclization of an appropriate amide or imine precursor.

    Condensation reactions: The final step involves the condensation of the furan and pyrrolidinone intermediates under controlled conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl group in the pyrrolidinone ring, converting it to a hydroxyl group.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for aromatic substitution.

Major Products

    Oxidation: Oxidized derivatives of the furan ring.

    Reduction: Hydroxylated derivatives of the pyrrolidinone ring.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Chemistry

The compound is used as a building block in organic synthesis, particularly in the development of new heterocyclic compounds with potential biological activity.

Biology

In biological research, this compound is studied for its potential as a ligand in receptor binding studies, due to its unique structural features.

Medicine

The compound has shown promise in medicinal chemistry as a potential therapeutic agent, particularly in the development of anti-inflammatory and anticancer drugs.

Industry

In the industrial sector, the compound is explored for its potential use in the development of new materials, such as polymers and advanced composites.

Mechanism of Action

The mechanism of action of (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The furan and pyrrolidinone rings play a crucial role in its binding affinity and specificity. The exact pathways involved depend on the specific application, such as inhibition of inflammatory pathways in medicinal applications.

Comparison with Similar Compounds

Similar Compounds

    (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(4-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure but with a different substitution pattern on the phenyl ring.

    (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one: Similar structure with a hydroxyl group instead of a methoxy group.

Uniqueness

The unique combination of the furan and pyrrolidinone rings, along with the specific substitution pattern, gives (3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-(2-methoxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C28H19Cl2NO3

Molecular Weight

488.4 g/mol

IUPAC Name

(3E)-3-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-1-(2-methoxyphenyl)-5-phenylpyrrol-2-one

InChI

InChI=1S/C28H19Cl2NO3/c1-33-27-10-6-5-9-24(27)31-25(18-7-3-2-4-8-18)16-19(28(31)32)15-21-12-14-26(34-21)22-17-20(29)11-13-23(22)30/h2-17H,1H3/b19-15+

InChI Key

SZTQJMROVGFZJD-XDJHFCHBSA-N

Isomeric SMILES

COC1=CC=CC=C1N2C(=C/C(=C\C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)/C2=O)C5=CC=CC=C5

Canonical SMILES

COC1=CC=CC=C1N2C(=CC(=CC3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl)C2=O)C5=CC=CC=C5

Origin of Product

United States

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